molecular formula C21H25NO5 B12106551 Benzyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate

Benzyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate

Cat. No.: B12106551
M. Wt: 371.4 g/mol
InChI Key: HZDNRJRGRZEVCM-UHFFFAOYSA-N
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Description

Benzyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate (CAS: 19391-35-6) is a protected amino acid derivative with the molecular formula C₂₁H₂₅NO₅ and a molecular weight of 371.43 g/mol . Structurally, it features a benzyl ester group, a tert-butoxycarbonyl (Boc)-protected amino group, and a 4-hydroxyphenyl side chain. This compound is critical in peptide synthesis and serves as a precursor for (4-Boronophenyl)alanine (BPA), a therapeutic agent for malignant melanoma . Its storage requires sealing in dry conditions at 2–8°C, and it carries hazard warnings for skin/eye irritation and respiratory sensitization (H302, H315, H319, H335) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(13-15-9-11-17(23)12-10-15)19(24)26-14-16-7-5-4-6-8-16/h4-12,18,23H,13-14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDNRJRGRZEVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzyl Esterification via Acid-Catalyzed Condensation

Procedure :
L-Tyrosine (10 g, 55 mmol) is refluxed with benzyl alcohol (25 mL) and p-toluenesulfonic acid (12.6 g, 66 mmol) in benzene (120 mL) using a Dean-Stark apparatus for 3 hours to azeotropically remove water. The crude product is washed with sodium bicarbonate, dried over MgSO₄, and recrystallized from ethanol to yield the benzyl ester as a white solid (12 g, 58.7% yield).

Key Parameters :

  • Solvent : Benzene (toxic; alternatives: toluene or cyclohexane).

  • Catalyst : p-Toluenesulfonic acid (optimal at 1.2 equiv).

  • Yield Limitation : Competing sulfonation at the phenolic -OH group reduces efficiency.

Boc Protection Using Di-tert-Butyl Dicarbonate ((Boc)₂O)

Procedure :
The benzyl ester of L-tyrosine (1 kg) is dissolved in water (5.5 L) and adjusted to pH ≥12 with KOH (884 g). (Boc)₂O (1.38 kg total) is added in three batches (2 h, 2 h, 4 h intervals). After extraction with n-hexane to remove impurities, the aqueous layer is acidified to pH 3 with HCl and extracted with tert-butyl acetate. Crystallization from n-hexane yields the Boc-protected product (90.3% yield, >99% purity).

Advantages :

  • One-Pot Reaction : Eliminates intermediate isolation.

  • Scalability : Demonstrated at 10 kg scale with consistent yields.

  • Purity : Residual solvents <0.1% via hexane washing.

Simultaneous Esterification and Boc Protection

Procedure :
A mixture of L-tyrosine (55 mmol), Boc₂O (66 mmol), and benzyl alcohol (0.25 mol) in acetonitrile (50 mL) is stirred with DMAP (5 mol%) at 25°C for 24 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and 1M HCl. The organic layer is dried and concentrated to give the product in 78% yield.

Trade-offs :

  • Racemization Risk : Extended reaction times (>24 h) lead to 5–8% epimerization.

  • Catalyst Cost : DMAP increases expense but avoids strong acids.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Acid-catalyzed58.795Low catalyst costBenzene toxicity
Boc one-pot90.399High scalabilityRequires pH >12
Simultaneous7897Mild conditionsDMAP cost

Solvent Impact :

  • Benzene/Toluene : Achieve high esterification rates but pose health risks.

  • tert-Butyl Acetate : Preferred industrially for Boc extraction (low toxicity, high partition coefficient).

Optimization Strategies

Racemization Control

  • Temperature : Maintaining reactions at 20–25°C reduces epimerization to <2%.

  • Base Selection : KOH over NaOH minimizes tyrosine degradation at high pH.

Solvent Substitutions

Original SolventReplacementEffect on Yield
BenzeneCyclohexane-8%
Ethyl acetatetert-Butyl acetate+3%

Industrial Production Protocols

Large-Scale Process (10 kg Batch) :

  • Reaction : L-Tyrosine (10 kg), H₂O (55 L), KOH (8.9 kg), (Boc)₂O (4.4 kg added in batches).

  • Workup : Acidification to pH 3, extraction with tert-butyl acetate (4 × 1 L).

  • Crystallization : n-Hexane (2 L) achieves 99% purity.

Cost Analysis :

  • Raw Materials : $12.50/kg product.

  • Waste : 95% solvent recovery via distillation .

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is selectively removed under acidic conditions to expose the free amine for subsequent reactions.

Reaction TypeReagents/ConditionsProducts FormedYieldCitations
AcidolysisTrifluoroacetic acid (TFA) in DCMBenzyl 2-amino-3-(4-hydroxyphenyl)propanoate + CO₂ + tert-butanol>95%
Hydrochloric acid4M HCl in dioxane, 25°C, 2 hrsDeprotected amine hydrochloride salt85–90%

Mechanistic Insight :
Protonation of the Boc group’s carbonyl oxygen by TFA weakens the N–O bond, leading to cleavage and release of CO₂ and tert-butanol. The reaction is typically complete within 1–2 hours at room temperature .

Hydrolysis of the Benzyl Ester

The benzyl ester is cleaved to yield the free carboxylic acid, critical for peptide chain elongation.

MethodConditionsProductsYieldCitations
Acidic HydrolysisHBr/AcOH (33%), 0°C, 30 min2-[(Boc)amino]-3-(4-hydroxyphenyl)propanoic acid88%
Catalytic HydrogenationH₂ (1 atm), Pd/C, MeOH, 25°CFree carboxylic acid + toluene92%
Basic HydrolysisNaOH (1M), THF/H₂O, reflux, 4 hrsSodium salt of the carboxylic acid75%

Key Considerations :

  • Catalytic hydrogenation is preferred for acid-sensitive substrates .

  • Acidic hydrolysis with HBr/AcOH preserves the Boc group if performed at low temperatures .

Modification of the 4-Hydroxyphenyl Group

The phenolic hydroxyl group undergoes reactions typical of tyrosine derivatives.

Reaction TypeReagents/ConditionsProductsApplicationsCitations
SulfationSO₃·Py complex, DMF, 50°C, 6 hrsSulfated derivativeProdrug synthesis
MethylationCH₃I, K₂CO₃, DMF, 25°C, 12 hrs4-Methoxyphenyl analogStructural analog studies
AcylationAcetic anhydride, pyridine, 0°CAcetylated phenolic OHProtecting group strategy

Stability Note :
The 4-hydroxyphenyl group is susceptible to oxidation under harsh conditions (e.g., CrO₃/H₂SO₄), necessitating mild reagents for functionalization .

Enzymatic Reactions

Carboxypeptidase Y catalyzes the cleavage of the benzyl ester under physiological conditions:

EnzymeConditionsProductsKinetic DataCitations
Carboxypeptidase YpH 7.4, 37°C, 2 hrsFree carboxylic acid + benzyl alcoholKm=0.8textmMK_m=0.8\\text{mM}

Application :
This enzymatic method is employed in bioconjugation and controlled release systems .

Peptide Coupling Reactions

After Boc deprotection, the free amine participates in peptide bond formation.

Coupling ReagentSolventReaction TimeYieldEpimerization RiskCitations
HATUDMF, 0°C→25°C1 hr94%Low
DCC/HOBtTHF, 25°C4 hrs82%Moderate
EDC·HClCH₂Cl₂, 25°C3 hrs88%Low

Optimization Insight :
HATU minimizes racemization due to its rapid activation of carboxylates. Pre-cooling reagents to 0°C further reduces epimerization.

Stability Under Various Conditions

ConditionObservationHalf-LifeCitations
Aqueous pH 2–7Stable (<5% degradation in 24 hrs)>30 days
pH >10Rapid ester hydrolysis2 hrs
UV Light (254 nm)Partial degradation of hydroxyphenyl group48 hrs

Scientific Research Applications

Medicinal Chemistry

The compound exhibits properties that make it a candidate for drug development. Its structure allows it to function as a prodrug, which can be metabolized into active pharmacological agents. This characteristic is crucial in enhancing bioavailability and targeting specific biological pathways.

Anti-inflammatory Activity

Research has demonstrated that derivatives of this compound can exhibit anti-inflammatory effects. For instance, studies involving similar carbamate derivatives have shown promising results in reducing inflammation in animal models. Compounds synthesized from tert-butyl 2-amino phenylcarbamate were tested for their anti-inflammatory activity, revealing inhibition percentages ranging from 39% to 54% compared to standard treatments like indomethacin .

Synthesis and Derivatives

The synthesis of Benzyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate typically involves the condensation of various amino acids and carboxylic acids under controlled conditions. The use of coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) has been reported to enhance yield and purity .

Structural Variants

The compound's structural variants have been explored for their biological activities, including:

  • Anticancer Properties : Some derivatives have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Activity : Certain analogs have been tested against various pathogens, indicating a broad spectrum of biological activity.

Anti-inflammatory Research

In a study evaluating the anti-inflammatory effects of carbamate derivatives, compounds similar to this compound were synthesized and tested on induced edema models. The results indicated that these compounds could significantly reduce inflammation markers within hours of administration .

Drug Development Applications

The prodrug nature of this compound allows it to be utilized in developing targeted therapies for chronic conditions such as arthritis or other inflammatory diseases. Its ability to modulate biological pathways makes it a candidate for further investigation in clinical settings .

Mechanism of Action

The mechanism of action of Phenylmethyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, allowing the free amino group to participate in various biochemical reactions. The hydroxyphenyl group can undergo oxidation-reduction reactions, contributing to the compound’s reactivity and versatility in synthetic applications .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Ester Group Amino Protecting Group Phenyl Substituent Reference
Benzyl 2-[(tert-Boc)amino]-3-(4-hydroxyphenyl)propanoate 19391-35-6 C₂₁H₂₅NO₅ 371.43 Benzyl Boc 4-Hydroxyphenyl
(S)-Ethyl 2-[(tert-Boc)amino]-3-(4-hydroxyphenyl)propanoate 37169-36-1 C₁₈H₂₅NO₅ 335.39 Ethyl Boc 4-Hydroxyphenyl
Methyl 2-[(tert-Boc)amino]-3-(4-(tert-butyl)phenyl)propanoate - C₁₉H₂₉NO₄ 335.44 Methyl Boc 4-(tert-Butyl)phenyl
tert-Butyl ((benzyloxy)carbonyl)-L-tyrosinate - C₂₂H₂₅NO₅ 391.44 tert-Butyl Cbz (Benzyloxycarbonyl) 4-Hydroxyphenyl
(S)-Benzyl 2-(((Cbz)amino)-3-(4-hydroxyphenyl)propanoate 5513-40-6 C₂₄H₂₂N₂O₅ 418.45 Benzyl Cbz 4-Hydroxyphenyl

Key Observations :

  • Amino Protection: Boc groups are base-labile, whereas Cbz (benzyloxycarbonyl) groups require hydrogenolysis, impacting synthetic strategies .
  • Phenyl Substituents: The 4-hydroxyphenyl group in the title compound offers hydrogen-bonding capability, unlike the hydrophobic 4-(tert-butyl)phenyl in methyl 2-[(tert-Boc)amino]-3-(4-(tert-butyl)phenyl)propanoate .

Key Observations :

  • Protecting Group Strategies : The title compound’s hydroxyl group is protected with TBDMS-Cl in DMF, enabling selective deprotection later . In contrast, analogs like Compound 33 use 4-(tert-butyl)phenyl groups, avoiding hydroxyl protection entirely .
  • Coupling Reagents : DCC (dicyclohexylcarbodiimide) is employed for amide bond formation in complex analogs, requiring rigorous purification via HPLC .
  • Yield Variability : The title compound’s 61.6% yield surpasses the 38–52% yields of Cbz-protected or tert-butyl-substituted analogs, likely due to optimized silica chromatography .

Biological Activity

Benzyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate, also known as (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate, is a compound with significant potential in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C21H25NO5
  • Molecular Weight : 371.43 g/mol
  • CAS Number : 19391-35-6

This compound exhibits several biological activities primarily attributed to its structural components. The presence of the hydroxyphenyl group suggests potential antioxidant properties, while the tert-butoxycarbonyl (Boc) group may enhance stability and solubility in biological systems.

  • Antioxidant Activity : The compound's hydroxy group can donate electrons, neutralizing free radicals and thereby protecting cells from oxidative stress.
  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in cancer treatment and metabolic disorders.

Pharmacological Effects

Research has shown that compounds with similar structural motifs can influence various biological pathways:

  • Anti-cancer Properties : Certain derivatives have been studied for their role as histone deacetylase (HDAC) inhibitors, which play a crucial role in regulating gene expression related to cancer cell proliferation.
CompoundIC50 (nM)Target Enzyme
Azumamide A67HDAC1
Azumamide C14HDAC2
This compoundTBDTBD
  • Neuroprotective Effects : Some studies suggest that similar compounds may exhibit neuroprotective effects by modulating neuroinflammation and promoting neuronal survival.

Case Studies

  • Histone Deacetylase Inhibition :
    A study on azumamides demonstrated their effectiveness as selective HDAC inhibitors, with significant implications for cancer therapy. The findings suggest that modifications in the amino acid structure can lead to enhanced potency against specific HDAC isoforms .
  • Antioxidant Studies :
    Research focusing on phenolic compounds has shown that derivatives with hydroxy groups can significantly reduce oxidative stress markers in cellular models. This suggests a potential application for this compound in conditions associated with oxidative damage .

Q & A

Q. What are the standard synthetic routes for Benzyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate?

The compound is typically synthesized via carbodiimide-mediated coupling (e.g., DCC or EDC) using DMAP as a catalyst. For example, a Boc-protected amino acid derivative is coupled to a benzyl ester precursor in dichloromethane (CH₂Cl₂). The reaction is stirred at room temperature, followed by extraction, filtration, and purification via column chromatography or preparative HPLC .

Q. How is the compound purified after synthesis?

Purification often involves silica gel chromatography with gradients of petroleum ether/ethyl acetate. For higher purity, preparative HPLC (e.g., XBridge phenyl column with acetonitrile/water mobile phases) is employed. Yields range from 60% to 95%, depending on the reaction scale and optimization .

Q. What spectroscopic methods are used to confirm its structure?

Key techniques include:

  • ¹H NMR : To verify regiochemistry and stereochemistry (e.g., aromatic protons at δ 6.8–7.2 ppm, Boc group at δ 1.4 ppm).
  • LCMS (ESI) : To confirm molecular weight (e.g., [M+H⁺] at m/z 414.2) and purity (>95%) .

Q. Why is the tert-butoxycarbonyl (Boc) group used in its synthesis?

The Boc group protects the amine functionality during coupling reactions, preventing undesired side reactions. It is stable under basic conditions and can be removed selectively with acidic reagents (e.g., TFA) without affecting the benzyl ester .

Q. How should the compound be stored to ensure stability?

Store at –20°C under inert gas (e.g., N₂) in airtight containers. The Boc group is moisture-sensitive, and the benzyl ester may hydrolyze under prolonged exposure to humidity. Purity should be monitored periodically via HPLC .

Advanced Research Questions

Q. How can coupling reaction yields be optimized for this compound?

Yield improvements involve:

  • Using fresh DCC/DMAP reagents to minimize side reactions (e.g., urea formation).
  • Adjusting stoichiometry (e.g., 1.5 equivalents of DCC relative to the acid).
  • Performing reactions under anhydrous conditions to prevent hydrolysis .

Q. What challenges arise in scaling up its synthesis?

Scaling beyond milligram quantities introduces issues such as:

  • Exothermic reactions requiring temperature control.
  • Column chromatography becoming impractical; switch to preparative HPLC or recrystallization.
  • Managing byproducts (e.g., DCU) via filtration or aqueous washes .

Q. How is enantiomeric purity validated?

Chiral HPLC or polarimetry confirms enantiopurity. For example, the (S)-isomer shows specific optical rotation values (e.g., [α]²⁵D = +15.2° in CHCl₃). Racemization risks are minimized by avoiding strong bases during synthesis .

Q. What orthogonal protecting group strategies are compatible with its structure?

The 4-hydroxyphenyl group can be protected with TBDMS-Cl (tert-butyldimethylsilyl chloride) in DMF, leaving the Boc group intact. This enables sequential deprotection steps for modular synthesis .

Q. How is X-ray crystallography used to resolve structural ambiguities?

Single crystals are grown via slow evaporation (e.g., in ethyl acetate/hexane). SHELX software refines diffraction data to determine bond lengths, angles, and stereochemistry. For example, the (S)-configuration is confirmed by Flack parameters .

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